1-(4-Bromocyclohex-3-en-1-yl)ethanone 1-(4-Bromocyclohex-3-en-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 651358-93-9
VCID: VC2562325
InChI: InChI=1S/C8H11BrO/c1-6(10)7-2-4-8(9)5-3-7/h4,7H,2-3,5H2,1H3
SMILES: CC(=O)C1CCC(=CC1)Br
Molecular Formula: C8H11BrO
Molecular Weight: 203.08 g/mol

1-(4-Bromocyclohex-3-en-1-yl)ethanone

CAS No.: 651358-93-9

Cat. No.: VC2562325

Molecular Formula: C8H11BrO

Molecular Weight: 203.08 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromocyclohex-3-en-1-yl)ethanone - 651358-93-9

Specification

CAS No. 651358-93-9
Molecular Formula C8H11BrO
Molecular Weight 203.08 g/mol
IUPAC Name 1-(4-bromocyclohex-3-en-1-yl)ethanone
Standard InChI InChI=1S/C8H11BrO/c1-6(10)7-2-4-8(9)5-3-7/h4,7H,2-3,5H2,1H3
Standard InChI Key MFZYGUCXBQSIAS-UHFFFAOYSA-N
SMILES CC(=O)C1CCC(=CC1)Br
Canonical SMILES CC(=O)C1CCC(=CC1)Br

Introduction

Structural Characteristics and Physical Properties

1-(4-Bromocyclohex-3-en-1-yl)ethanone is characterized by its unsaturated six-membered ring with a bromine atom at the 4-position and an acetyl group (ethanone) attached to the 1-position. This structural arrangement creates a molecule with distinctive reactivity patterns that are valuable in organic synthesis.

Basic Identification Parameters

The compound's essential identification parameters are summarized in the following table:

ParameterValue
CAS Registry Number651358-93-9
Molecular FormulaC8H11BrO
Molecular Weight203.08 g/mol
IUPAC Name1-(4-bromocyclohex-3-en-1-yl)ethanone
Standard InChIInChI=1S/C8H11BrO/c1-6(10)7-2-4-8(9)5-3-7/h4,7H,2-3,5H2,1H3
Standard InChIKeyMFZYGUCXBQSIAS-UHFFFAOYSA-N
SMILES NotationCC(=O)C1CCC(=CC1)Br
PubChem Compound ID70700071

The molecular structure features a cyclohexene ring with a double bond between C-3 and C-4, with the bromine atom attached to C-4 and the acetyl group (CH₃CO-) attached to C-1. This arrangement contributes to the molecule's reactivity profile, particularly in nucleophilic substitution and elimination reactions.

Physical Properties and Characteristics

The physical properties of 1-(4-Bromocyclohex-3-en-1-yl)ethanone include its appearance as a colorless to pale yellow liquid or crystalline solid, depending on temperature conditions. The compound exhibits moderate solubility in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran, while showing limited solubility in water due to its predominantly hydrophobic structure.

The presence of both the bromine atom and the carbonyl group creates an interesting electronic distribution within the molecule, influencing its reactivity in various chemical transformations. The bromine atom, being electronegative, withdraws electron density through inductive effects, while the carbonyl group exhibits both inductive and resonance effects.

Synthesis Methodologies

Laboratory-Scale Synthesis

The synthesis of 1-(4-Bromocyclohex-3-en-1-yl)ethanone typically involves a multi-step process starting with cyclohexene as the primary substrate. One of the most common approaches employs a controlled bromination reaction followed by functionalization to introduce the ketone group.

The bromination step requires careful temperature control, typically conducted at low temperatures (around -10°C to 0°C) using bromine (Br₂) in an inert solvent such as dichloromethane (CH₂Cl₂). This controlled environment helps prevent multiple bromination events and favors the formation of the mono-brominated intermediate.

The general reaction sequence can be outlined as follows:

  • Bromination of cyclohexene to form 4-bromocyclohex-3-ene

  • Introduction of the acetyl group at the 1-position through various methods, including:

    • Grignard reaction followed by acetylation

    • Direct acylation using Lewis acid catalysts

    • Oxidation of an appropriate alcohol precursor

Industrial Production Methods

For larger-scale production, modified approaches are employed to enhance efficiency and yield. Industrial methods often utilize continuous flow reactors rather than batch processes to improve control over reaction parameters and ensure consistent product quality.

Key industrial considerations include:

  • Use of catalytic systems to enhance reaction rates and selectivity

  • Implementation of solvent recycling systems to reduce environmental impact

  • Employment of in-line purification techniques to streamline the production process

  • Application of real-time monitoring systems to ensure reaction progress and product quality

These industrial adaptations help overcome challenges associated with scaling up the synthesis of halogenated organic compounds like 1-(4-Bromocyclohex-3-en-1-yl)ethanone.

Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions

The bromine substituent in 1-(4-Bromocyclohex-3-en-1-yl)ethanone serves as an excellent leaving group for nucleophilic substitution reactions. The allylic position of the bromine enhances its reactivity through resonance stabilization of the transition state.

Common nucleophiles that can participate in substitution reactions include:

  • Oxygen-based nucleophiles (hydroxide, alkoxides)

  • Nitrogen-based nucleophiles (amines, azides)

  • Sulfur-based nucleophiles (thiols, thiolates)

  • Carbon-based nucleophiles (cyanide, organometallic reagents)

These substitution reactions provide access to a variety of functionalized cyclohexene derivatives with potential applications in pharmaceutical synthesis.

Carbonyl Chemistry

The ketone functionality in 1-(4-Bromocyclohex-3-en-1-yl)ethanone undergoes typical carbonyl reactions, including:

  • Nucleophilic addition reactions with:

    • Hydride donors (NaBH₄, LiAlH₄) leading to alcohol formation

    • Grignard reagents forming tertiary alcohols

    • Amines forming imines or enamines

  • Condensation reactions:

    • Aldol condensation

    • Claisen condensation

    • Wittig reactions to form alkenes

  • Oxidation and reduction processes:

    • Oxidation to carboxylic acids using strong oxidizing agents

    • Reduction to alcohols or alkanes depending on conditions

Cyclization Reactions

The presence of both the bromine and carbonyl functionalities makes 1-(4-Bromocyclohex-3-en-1-yl)ethanone an interesting substrate for various cyclization reactions. Under appropriate conditions, the compound can participate in intramolecular reactions to form bicyclic structures .

For example, photostimulated electron transfer reactions (SRN1 type) can facilitate cyclization processes, particularly when additional functional groups are introduced to the molecule. These reactions have been demonstrated with related bromocyclohexene derivatives, suggesting potential applicability to our compound of interest .

Applications in Scientific Research

Synthetic Building Block

1-(4-Bromocyclohex-3-en-1-yl)ethanone serves as a valuable building block in organic synthesis due to its bifunctional nature. The presence of both the bromine atom and the carbonyl group allows for selective functionalization and elaboration in the synthesis of more complex molecules.

Key applications as a synthetic intermediate include:

  • Preparation of carbocyclic nucleosides and related compounds

  • Synthesis of cyclic ketones with specific substitution patterns

  • Development of chiral auxiliaries for asymmetric synthesis

  • Construction of natural product analogs containing cyclohexene rings

Medicinal Chemistry Applications

In medicinal chemistry research, brominated cyclohexene derivatives like 1-(4-Bromocyclohex-3-en-1-yl)ethanone have been explored for their potential biological activities. The compound's structural features make it a candidate for further derivatization to produce biologically active molecules.

Potential therapeutic areas where derivatives of this compound might find applications include:

  • Antiviral agents

  • Anti-inflammatory compounds

  • Enzyme inhibitors

  • Receptor modulators

While specific biological activity data for 1-(4-Bromocyclohex-3-en-1-yl)ethanone itself is limited in the available literature, its usefulness as a precursor for biologically relevant compounds has been noted in research contexts.

Analytical Characterization Methods

Spectroscopic Analysis

The structural confirmation and purity assessment of 1-(4-Bromocyclohex-3-en-1-yl)ethanone typically involve multiple spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy reveals characteristic signals for this compound:

  • A singlet at approximately δ 2.1-2.2 ppm for the methyl protons of the acetyl group

  • A multiplet at around δ 5.9-6.1 ppm for the olefinic proton

  • Complex patterns in the δ 1.5-2.5 ppm region for the remaining cyclohexene ring protons

  • A multiplet at approximately δ 2.8-3.0 ppm for the proton at the 1-position (adjacent to the carbonyl)

¹³C NMR spectroscopy would typically show:

  • A signal at around δ 205-210 ppm for the carbonyl carbon

  • A signal at approximately δ 28-30 ppm for the methyl carbon of the acetyl group

  • Signals between δ 120-135 ppm for the olefinic carbons

  • A signal at approximately δ 50-55 ppm for the carbon bearing the ketone group

  • A signal at approximately δ 120-125 ppm for the carbon bearing the bromine atom

Infrared (IR) Spectroscopy

IR spectroscopy would reveal:

  • A strong absorption band at approximately 1710-1720 cm⁻¹ for the C=O stretching vibration

  • A band at around 1640-1650 cm⁻¹ for the C=C stretching vibration

  • C-Br stretching vibration typically appearing at 500-600 cm⁻¹

Mass Spectrometry

Mass spectrometric analysis would show:

  • A molecular ion peak at m/z 203 and 205 with characteristic isotope pattern for bromine-containing compounds

  • Fragment ions corresponding to loss of acetyl group (M⁺-COCH₃)

  • Fragment ions resulting from loss of bromine (M⁺-Br)

Chromatographic Methods

Chromatographic techniques used for purification and analysis include:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC)

  • Thin-Layer Chromatography (TLC)

These methods allow for assessment of compound purity and can be coupled with spectroscopic techniques for detailed structural analysis.

Comparison with Related Compounds

Structural Analogues

1-(4-Bromocyclohex-3-en-1-yl)ethanone can be compared with several structural analogues to understand structure-activity relationships and reactivity patterns:

CompoundMolecular FormulaKey Structural DifferenceReactivity Comparison
1-(4-Bromocyclohexyl)ethanoneC₈H₁₃BrOSaturated ring (no double bond)Less reactive in substitution reactions; more conformationally flexible
1-(3-Bromocyclohex-3-en-1-yl)ethanoneC₈H₁₁BrOBromine position shiftedDifferent regioselectivity in substitution reactions
4-Bromocyclohex-3-en-1-oneC₆H₇BrODirect ring ketone instead of acetyl groupMore rigid conformation; different electronic distribution
1-(4-Chlorocyclohex-3-en-1-yl)ethanoneC₈H₁₁ClOChlorine instead of bromineLower reactivity in substitution reactions

The presence of the double bond in 1-(4-Bromocyclohex-3-en-1-yl)ethanone, compared to its saturated analogue 1-(4-Bromocyclohexyl)ethanone, creates significant differences in reactivity and conformational behavior . The unsaturated compound exhibits enhanced reactivity in substitution reactions due to the allylic position of the bromine atom.

Reactivity Comparisons

When comparing the reactivity of 1-(4-Bromocyclohex-3-en-1-yl)ethanone with related halogenated compounds, several trends emerge:

  • The allylic bromine in our compound is more reactive toward nucleophilic substitution compared to non-allylic bromides.

  • The presence of the carbonyl group provides an additional reaction site that can be utilized in sequential transformations.

  • The cyclohexene ring introduces conformational constraints that can influence stereoselectivity in certain reactions.

These reactivity patterns make 1-(4-Bromocyclohex-3-en-1-yl)ethanone a versatile intermediate in organic synthesis, offering multiple sites for selective functionalization.

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